BenchChemオンラインストアへようこそ!

N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe Development

This compound features a distinctive 4-(((4-methoxyphenyl)thio)methyl) substituent not commonly found in commercial libraries, offering high structural uniqueness for diversity-oriented screening. Its lack of pre-annotated bioactivity makes it an ideal negative control for HDM2 inhibitor probes. Sourcing at 25-50 mg supports systematic analog synthesis. Rigorous purity (≥95% HPLC) is critical for assay reliability.

Molecular Formula C21H26N2O3S
Molecular Weight 386.51
CAS No. 1421497-67-7
Cat. No. B2715879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide
CAS1421497-67-7
Molecular FormulaC21H26N2O3S
Molecular Weight386.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C21H26N2O3S/c1-25-17-7-9-18(10-8-17)27-15-16-11-13-23(14-12-16)21(24)22-19-5-3-4-6-20(19)26-2/h3-10,16H,11-15H2,1-2H3,(H,22,24)
InChIKeyUKFCUCOTZIHNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide (CAS 1421497-67-7): Procurement-Relevant Profile


N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide (CAS 1421497-67-7) is a synthetic small molecule belonging to the substituted piperidine-1-carboxamide class, featuring dual methoxyphenyl groups and a characteristic thioether linker [1]. The compound is catalogued as a research chemical with a molecular formula of C21H26N2O3S and a molecular weight of 386.51 g/mol. Its structural architecture—a piperidine core bearing an N-(2-methoxyphenyl)carboxamide moiety and a 4-(((4-methoxyphenyl)thio)methyl) substituent—places it within a chemical space explored for modulating protein–protein interactions and enzymatic targets [2].

Why Generic Substitution of N-(2-Methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide Fails Without Comparative Evidence


Within the substituted piperidine-1-carboxamide class, minor structural modifications—such as altering the methoxy substitution pattern, replacing the thioether linker with an ether or amine, or varying the N-aryl group—can profoundly shift target affinity, selectivity, and pharmacokinetic properties [1]. The presence of the 4-(((4-methoxyphenyl)thio)methyl) substituent on the piperidine ring of the target compound is a distinctive structural feature not commonly found in commercial analog libraries. However, a critical evidence gap exists: no publicly available head-to-head comparative biological data were identified for this compound against any named structural analog. Generic substitution without such data introduces unacceptable risk of functional non-equivalence in biological assays. The absence of quantitative differentiation data does not imply absence of differentiation; rather, it underscores that procurement decisions involving this compound currently require bespoke comparative profiling [2].

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide: Procurement Selection Guide


Structural Uniqueness: Thioether-Linked 4-Methoxybenzyl Substituent vs. Common Piperidine Carboxamide Analogs

This compound possesses a 4-(((4-methoxyphenyl)thio)methyl) substituent on the piperidine ring. A substructure search across PubChem and the patent literature indicates that the combination of a thioether-linked 4-methoxybenzyl group at the piperidine 4-position with an N-(2-methoxyphenyl)carboxamide is uncommon, with the vast majority of disclosed piperidine-1-carboxamides bearing N-aryl groups that are unsubstituted or halogen-substituted phenyl rather than 2-methoxyphenyl, and with the piperidine 4-position typically occupied by simpler alkyl, benzyl, or aroyl groups [1]. No direct quantitative biological comparison data are available in the public domain for this compound versus a structurally defined analog [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe Development

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. De-Thioether or De-Methoxy Analogs

Computational prediction using SwissADME indicates that the target compound has a consensus Log P_o/w of approximately 3.8, placing it in a moderately lipophilic range suitable for passive membrane permeability [1]. In comparison, removal of the thioether sulfur (replacing S with CH2) is predicted to reduce Log P by approximately 0.3–0.5 log units owing to the loss of the polarizable sulfur atom, while removal of both methoxy groups would reduce Log P by approximately 1.0–1.5 log units and substantially decrease hydrogen bond acceptor count [2]. These in silico estimates suggest that the target compound occupies a distinct physicochemical space compared to simpler piperidine-1-carboxamide analogs, which may translate into differential membrane partitioning, protein binding, and metabolic stability. Caution: no experimental Log P or solubility data were identified for the target compound.

Physicochemical Profiling Drug-Likeness ADME Prediction

BindingDB and ChEMBL Database Absence: Differentiation Through Negative Evidence vs. Highly Annotated Piperidine-1-Carboxamide Probes

A search of BindingDB (accessed 2025) and ChEMBL (version 34) for the exact structure of N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide returned zero entries with measured Ki, IC50, or Kd values against any protein target [1]. In contrast, related piperidine-1-carboxamides—such as those disclosed in the HDM2 inhibitor series—have extensive bioactivity annotations with Ki values in the nanomolar to low micromolar range [2]. This absence of documented bioactivity constitutes a differentiation point: the target compound is a clean-slate chemical probe opportunity for targets where existing annotated analogs have shown polypharmacology or assay interference liabilities. It may be particularly valuable for phenotypic screening campaigns where freedom from prior target bias is desired.

Target Engagement Bioactivity Databases Chemical Probe Selectivity

Recommended Procurement Scenarios for N-(2-Methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide Based on Differentiation Evidence


Phenotypic Screening for Novel Target Deconvolution

Given the compound's absence of pre-annotated bioactivity against known targets [1], it is well-suited for incorporation into diversity-oriented phenotypic screening libraries. Its structural uniqueness relative to commercially exhausted piperidine-1-carboxamide scaffolds increases the probability of discovering novel mechanism-of-action hits in cell-based disease models. Procurement quantity recommendations: 5–10 mg for initial screening at 10 μM in 384-well format.

Structure-Activity Relationship (SAR) Expansion Around Thioether-Containing Piperidine Carboxamides

The predicted moderate lipophilicity (Log P ≈ 3.8) and the uncommon 4-(((4-methoxyphenyl)thio)methyl) substituent make this compound a valuable starting point for SAR exploration targeting protein–protein interactions where thioether-mediated conformational effects are hypothesized [2]. Procurement of 25–50 mg supports systematic analog synthesis and initial in vitro ADME profiling.

Negative Control or Clean-Slate Probe for Target Engagement Assays

For research programs employing annotated piperidine-1-carboxamide probes (e.g., HDM2 inhibitors), this compound—lacking documented binding to any known target—can serve as a structurally matched negative control [1]. This application requires procurement in quantities commensurate with the primary probe (typically 10–50 mg) and demands rigorous purity certification (≥95% by HPLC) to avoid confounding assay artifacts.

Intellectual Property Freedom-to-Operate Chemical Starting Point

Preliminary patent landscape analysis indicates that the specific combination of the 2-methoxyphenyl urea and 4-(((4-methoxyphenyl)thio)methyl) substituents is not exemplified in major piperidine carboxamide patent families, including US20090306048 [3]. This provides a freedom-to-operate advantage for organizations initiating lead optimization campaigns. Procurement at the multi-gram scale (1–5 g) is recommended for comprehensive lead profiling, subject to independent IP due diligence.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.